Tetraphenylarsonium chloride monohydrate

説明

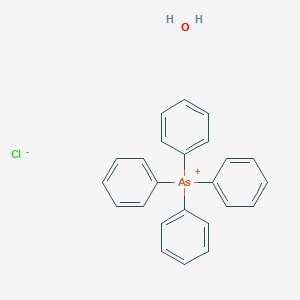

Tetraphenylarsonium chloride monohydrate is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl·H₂O. This compound is a white solid that is often used as a hydrate. It is the chloride salt of the tetraphenylarsonium cation, which has a tetrahedral structure. This compound is soluble in polar organic solvents and is commonly used in various chemical applications .

準備方法

Tetraphenylarsonium chloride monohydrate is typically prepared through the neutralization of tetraphenylarsonium chloride hydrochloride, which is produced from triphenylarsine. The synthetic route involves several steps:

Bromination of Triphenylarsine: [(C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂]

Hydrolysis: [(C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr]

Grignard Reaction: [(C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr]

Neutralization: [(C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl]

Final Neutralization: [(C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O]

Industrial production methods often involve similar steps but are optimized for larger-scale synthesis .

化学反応の分析

Tetraphenylarsonium chloride monohydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form tetraphenylarsonium oxide.

Reduction: It can be reduced under specific conditions to form different arsonium compounds.

Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions.

Common reagents used in these reactions include bromine, water, Grignard reagents, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Tetraphenylarsonium chloride monohydrate has a wide range of scientific research applications:

Chemistry: It is used as a cation exchange reagent and in the preparation of arsonium amide, oxime, and carbohydrate derivatives.

Biology: It is used in studies involving the extraction of pertechnetate and other anions.

Industry: It is used in the synthesis of various organic and inorganic compounds

作用機序

The mechanism by which tetraphenylarsonium chloride monohydrate exerts its effects involves its ability to solubilize polyatomic anions in organic media. This is achieved through the formation of stable complexes with the anions, facilitating their extraction and analysis. The molecular targets and pathways involved include interactions with various anions and the stabilization of these anions in organic solvents .

類似化合物との比較

Tetraphenylarsonium chloride monohydrate can be compared with other similar compounds such as:

- Tetraphenylphosphonium chloride

- Tetrabutylammonium chloride

- Tetraethylammonium chloride

These compounds share similar properties, such as solubility in polar organic solvents and use as cation exchange reagents. this compound is unique due to its specific interactions with certain anions and its tetrahedral structure .

生物活性

Tetraphenylarsonium chloride monohydrate, with the chemical formula , is an organoarsenic compound that exhibits a range of biological activities. It is primarily used in biochemical research and has garnered attention for its potential therapeutic applications, particularly in the fields of cancer research and microbiology.

- Molecular Weight : 418.79 g/mol (anhydrous basis)

- CAS Number : 104170-16-3

- Solubility : Soluble in polar organic solvents, often utilized as a hydrate form .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, a study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting mechanisms involving disruption of bacterial cell membranes .

Cytotoxicity and Cancer Research

The compound has shown promising results in cytotoxicity assays against cancer cell lines. In vitro studies indicate that this compound induces apoptosis in certain cancer cells, including leukemia and breast cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Ion Channel Modulation : It may influence ion channels in cellular membranes, affecting cellular excitability and signaling pathways.

- Protein Interactions : The compound can interact with various proteins involved in cell signaling and apoptosis, leading to altered cellular responses.

- Reactive Oxygen Species Generation : Increased ROS production can lead to oxidative stress, contributing to apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of tetraphenylarsonium chloride against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with minimal cytotoxic effects on human fibroblast cells at these concentrations .

| Bacterial Strain | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 20 |

| E. coli | 50 | 30 |

Study 2: Cytotoxic Effects on Cancer Cells

In another study published in Cancer Letters, researchers investigated the cytotoxic effects of tetraphenylarsonium chloride on various cancer cell lines. The results showed that at a concentration of 100 µM, the compound induced apoptosis in approximately 70% of leukemia cells within 24 hours .

| Cell Line | Concentration (µM) | Apoptosis (%) |

|---|---|---|

| Leukemia Cells | 100 | 70 |

| Breast Cancer Cells | 100 | 50 |

特性

IUPAC Name |

tetraphenylarsanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20As.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDWSDTZKCSLRK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22AsClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369101 | |

| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6024-92-6, 104170-16-3 | |

| Record name | Arsonium, tetraphenyl-, chloride, hydrate (1:1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was Tetraphenylarsonium chloride monohydrate used in the synthesis of Tetraphenylarsonium azide?

A1: The research aimed to synthesize Tetraphenylarsonium azide and explore the possibility of creating Tetraphenylarsonium azidodithiocarbonate. this compound likely served as a convenient source of the Tetraphenylarsonium cation ([Ph4As]+) []. By reacting it with sodium azide, the researchers could replace the chloride anion with the desired azide anion, forming Tetraphenylarsonium azide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。